molecular formula C14H17NO4S B13193306 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid

3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid

Cat. No.: B13193306
M. Wt: 295.36 g/mol
InChI Key: MRCZOSQIMSAGLM-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid (CAS: 1695783-28-8) is a thiolane-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid moiety. The molecule’s structure includes a five-membered sulfur-containing ring (thiolane) with a methyl substituent at position 2 and both the Cbz-amino and carboxylic acid groups at position 3. It is commercially available through pharmaceutical suppliers like Bide Pharmatech, with safety guidelines emphasizing precautions against heat, ignition sources, and handling by untrained personnel .

Properties

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

2-methyl-3-(phenylmethoxycarbonylamino)thiolane-3-carboxylic acid

InChI

InChI=1S/C14H17NO4S/c1-10-14(12(16)17,7-8-20-10)15-13(18)19-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,18)(H,16,17)

InChI Key

MRCZOSQIMSAGLM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis, typically using palladium on carbon as a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Palladium on carbon (Pd/C) is used for hydrogenolysis of the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amino derivatives.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes that have active sites capable of binding sulfur-containing molecules.

    Pathways Involved: It may inhibit or modify the activity of enzymes involved in sulfur metabolism or other biochemical pathways.

Comparison with Similar Compounds

Key Insights :

  • The Cbz group enhances steric bulk and may influence solubility or proteolytic stability, whereas the cyano group in the comparator compound could confer electrophilicity or metabolic liabilities .

Key Insights :

  • Both compounds lack comprehensive toxicological studies, but the target compound’s safety guidelines highlight flammability risks, possibly due to the benzyloxy group or thiolane ring .
  • The linear acetamide derivative’s hazards remain undefined, though its cyano group may pose reactivity concerns under specific conditions .

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid, also known by its CAS number 1695783-28-8, is an organic compound with potential biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₇N₁O₄S
  • Molecular Weight : 295.36 g/mol
  • IUPAC Name : 2-methyl-3-(phenylmethoxycarbonylamino)thiolane-3-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as a pharmaceutical agent. The following sections detail specific activities and findings.

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Preliminary studies on related compounds indicate that they may inhibit enzymes such as proteases or kinases, which are crucial for cellular signaling and metabolism. This could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of 3-{[(benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid is essential for evaluating its safety and efficacy.

ParameterValue
AbsorptionHigh
Blood-Brain Barrier PassageModerate
Toxicity (LD50)Not fully determined
CarcinogenicityNon-carcinogenic

Case Studies

  • Antiviral Efficacy Study : A study examined the antiviral properties of a structurally similar compound against Hepatitis C virus (HCV). The results indicated significant inhibition of viral replication, suggesting that modifications to the benzyloxycarbonyl group could enhance activity against HCV.
  • Enzyme Inhibition Research : Another study focused on the inhibition of serine proteases by analogs of thiolane carboxylic acids. The findings demonstrated that these compounds could effectively inhibit protease activity, leading to reduced cell proliferation in cancer cell lines.

The proposed mechanism of action for 3-{[(benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid includes:

  • Inhibition of Viral Replication : By binding to viral proteins and interfering with their function.
  • Enzyme Interaction : Potentially acting as a competitive inhibitor for key metabolic enzymes.

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